molecular formula C14H17NO3 B7959062 Methyl 1-(4-formylphenyl)piperidine-4-carboxylate

Methyl 1-(4-formylphenyl)piperidine-4-carboxylate

Cat. No.: B7959062
M. Wt: 247.29 g/mol
InChI Key: RAUWWZYIZSMSRL-UHFFFAOYSA-N
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Description

Methyl 1-(4-formylphenyl)piperidine-4-carboxylate is an organic compound with the molecular formula C14H17NO3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-formylphenyl)piperidine-4-carboxylate typically involves the reaction of 4-formylbenzoic acid with piperidine and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other scalable techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-formylphenyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The piperidine ring can undergo substitution reactions, such as nucleophilic substitution, where the nitrogen atom can be alkylated or acylated.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Methyl 1-(4-carboxyphenyl)piperidine-4-carboxylate.

    Reduction: Methyl 1-(4-hydroxymethylphenyl)piperidine-4-carboxylate.

    Substitution: Various N-alkyl or N-acyl derivatives of the piperidine ring.

Scientific Research Applications

Methyl 1-(4-formylphenyl)piperidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-(4-formylphenyl)piperidine-4-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its structural features. The piperidine ring and formyl group may play a role in binding to these targets, influencing their activity and leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(4-formylphenyl)piperidine-4-carboxylate is unique due to the presence of both a formyl group and a piperidine ring, which confer specific chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

methyl 1-(4-formylphenyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-18-14(17)12-6-8-15(9-7-12)13-4-2-11(10-16)3-5-13/h2-5,10,12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUWWZYIZSMSRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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